3-Bromo-5-chloro-2,6-difluorobenzylamine
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Overview
Description
3-Bromo-5-chloro-2,6-difluorobenzylamine is an organic compound with the molecular formula C7H5BrClF2N It is a benzylamine derivative characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzylamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a benzylamine derivative, followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms at specific positions on the benzene ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2,6-difluorobenzylamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation can produce benzyl alcohols or carboxylic acids.
Scientific Research Applications
3-Bromo-5-chloro-2,6-difluorobenzylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2,6-difluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorobenzylamine
- 2,3,6-Trifluorobenzylamine
- 3,4,5-Trifluorobenzylamine
Uniqueness
3-Bromo-5-chloro-2,6-difluorobenzylamine is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H5BrClF2N |
---|---|
Molecular Weight |
256.47 g/mol |
IUPAC Name |
(3-bromo-5-chloro-2,6-difluorophenyl)methanamine |
InChI |
InChI=1S/C7H5BrClF2N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H,2,12H2 |
InChI Key |
TXPXDDFUOGAHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CN)F)Cl |
Origin of Product |
United States |
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